MMB-4en-PINACA

Description

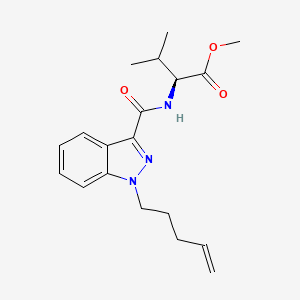

Structure

3D Structure

Properties

CAS No. |

2659308-41-3 |

|---|---|

Molecular Formula |

C19H25N3O3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

methyl (2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C19H25N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h5,7-8,10-11,13,16H,1,6,9,12H2,2-4H3,(H,20,23)/t16-/m0/s1 |

InChI Key |

UJELURFNWPRFMM-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Chemical Classification and Structural Analog Exploration of Mmb 4en Pinaca

Positioning of MMB-4en-PINACA within Pent-4-ene and But-3-ene Analogues

A recent class of synthetic cannabinoids has emerged, distinguished by alkene modifications in the tail region of the core structure. researchgate.netnih.gov These compounds are often denoted as pent-4-ene or but-3-ene analogues based on the specific modification to the N-alkyl chain. researchgate.netnih.gov this compound is classified within this group as a pent-4-ene analogue. This is due to the presence of a five-carbon (pentyl) chain attached to the nitrogen of the indazole core, with a double bond at the fourth carbon position (a terminal alkene). europa.eudrugsandalcohol.ie

This structural feature, the pent-4-enyl tail, distinguishes it from earlier generations of SCRAs that typically possessed saturated alkyl chains (e.g., pentyl) or terminally fluorinated alkyl chains (e.g., 5-fluoropentyl). wikipedia.org The introduction of the terminal alkene in the tail is a defining characteristic of this series, which includes other notable compounds such as MDMB-4en-PINACA. researchgate.netnih.gov The nomenclature "-4en" specifically indicates this pent-4-ene moiety. wikipedia.org

Comparative Structural Analysis with MDMB-4en-PINACA, MMB-4en-PICA, and Other Related SCRAs

This compound shares a high degree of structural similarity with several other recently emerged SCRAs. drugsandalcohol.iecfsre.org The primary differences between these analogues lie in the amino acid-derived "head group" or the heterocyclic "core" structure.

A direct comparison with its close analogue, MDMB-4en-PINACA , reveals that both compounds share the same indazole core and the characteristic pent-4-enyl tail. The key distinction is in the amino acid ester group attached via a carboxamide linker. drugsandalcohol.iecfsre.org

This compound incorporates a methyl L-valinate group (derived from the amino acid valine). drugsandalcohol.ie

MDMB-4en-PINACA incorporates a methyl L-tert-leucinate group (derived from the amino acid tert-leucine). europa.eucfsre.org

This single substitution of the valine moiety for the tert-leucine moiety is the defining difference between the two compounds. In vitro pharmacological data indicate that this compound is less potent than its tert-leucine counterpart, MDMB-4en-PINACA. drugsandalcohol.iecfsre.org

When compared to MMB-4en-PICA , the difference lies in the core heterocyclic structure:

This compound is built on an indazole core. drugsandalcohol.ie

MMB-4en-PICA is built on an indole (B1671886) core. nih.gov

Both compounds share the same methyl L-valinate head group and the pent-4-enyl tail. The "PINACA" suffix denotes an indazole-3-carboxamide, while "PICA" denotes an indole-3-carboxamide.

The following table provides a comparative structural breakdown of this compound and related SCRAs.

| Compound | Core Structure | Tail Moiety | Amino Acid Derivative (Head Group) |

|---|---|---|---|

| This compound | Indazole | Pent-4-enyl | Methyl L-valinate |

| MDMB-4en-PINACA | Indazole | Pent-4-enyl | Methyl L-tert-leucinate |

| MMB-4en-PICA | Indole | Pent-4-enyl | Methyl L-valinate |

| 5F-MDMB-PINACA (5F-ADB) | Indazole | 5-Fluoropentyl | Methyl L-tert-leucinate |

| ADB-4en-PINACA | Indazole | Pent-4-enyl | L-tert-leucinamide |

Significance of Specific Moiety Modifications (e.g., Indazole Core, Pent-4-enyl Tail, Amino Acid Derivatives)

The pharmacological properties of synthetic cannabinoids are highly dependent on the specific combination of their structural components. Modifications to the core, tail, and head group can significantly alter a compound's binding affinity and efficacy at cannabinoid receptors.

Indazole Core: The indazole scaffold is a common feature in many potent SCRAs. drugsandalcohol.ie Systematic evaluations have shown that, in general, indazole-based SCRAs exhibit greater potency and higher binding affinity for the CB1 receptor compared to their indole-based counterparts. nih.govresearchgate.netbohrium.com For example, the indazole-containing compound AMB was found to be more potent than its indole analogue, MMB-018. nih.gov This suggests the indazole core is a favorable structural element for strong interaction with cannabinoid receptors.

Pent-4-enyl Tail: The pent-4-enyl tail is a more recent modification in the evolution of SCRAs. researchgate.netnih.gov Research comparing this tail with other variants has shown it to be a favorable substitution for CB1 receptor binding. A comparative study demonstrated that SCRAs with a 4-pentenyl tail generally had higher binding affinities than their counterparts with butyl or 4-cyanobutyl tails. bohrium.com This modification, replacing the more traditional saturated or fluorinated alkyl chains, helps define a new generation of potent SCRAs. researchgate.netnih.gov

Amino Acid Derivatives: The "head group," often derived from an amino acid, plays a crucial role in the molecule's interaction with cannabinoid receptors. nih.gov The type of amino acid derivative significantly influences the compound's pharmacological profile. nih.govresearchgate.net

Valine vs. tert-Leucine: The substitution between a valine derivative (in this compound) and a tert-leucine derivative (in MDMB-4en-PINACA) is particularly significant. The bulkier tert-butyl group of the tert-leucine moiety in MDMB-4en-PINACA leads to higher potency compared to the isopropyl group of the valine in this compound. drugsandalcohol.iecfsre.org Studies consistently show that tert-leucine amides and esters generally confer greater binding affinities than valine derivatives. bohrium.com

Ester vs. Amide: Another common modification is the use of an amide instead of an ester. For instance, ADB-4en-PINACA features an L-tert-leucinamide group, whereas MDMB-4en-PINACA has a methyl L-tert-leucinate (ester). This change can also modulate the compound's activity. nih.gov

These amino acid moieties are vital components in the design of many SCRAs, and their derivatives are used to create a wide array of compounds with varying properties. nih.govunacademy.comhilarispublisher.com

Table of Mentioned Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | Methyl 3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |

| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate |

| MMB-4en-PICA | Methyl (S)-3-methyl-2-((1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)amino)butanoate |

| 5F-MDMB-PINACA (5F-ADB) | Methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate |

| ADB-4en-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide |

| AMB | Methyl (S)-2-((1-(pentan-1-yl)-1H-indazole-3-carbonyl)amino)-3-methylbutanoate |

| MMB-018 | Methyl (S)-2-((1-(pentan-1-yl)-1H-indole-3-carbonyl)amino)-3-methylbutanoate |

Synthetic Methodologies and Precursor Chemistry Relevant to Mmb 4en Pinaca and Analogues

General Synthetic Strategies for Indazole-Based SCRAs

The synthesis of indazole-3-carboxamide derivatives like MMB-4en-PINACA typically involves a multi-step process centered around the formation of the core indazole structure and subsequent modification. A common general strategy involves two primary stages: N-alkylation followed by amide coupling. diva-portal.org

Formation and N-Alkylation of the Indazole Core : The synthesis begins with an appropriate indazole-3-carboxylic acid intermediate. This core structure is then N-alkylated to introduce the desired side chain. For this compound, this involves attaching the pent-4-en-1-yl group to the nitrogen at position 1 of the indazole ring. The co-detection of the precursor MDMB-INACA (which lacks the pentenyl tail) alongside MDMB-4en-PINACA in seized samples suggests that this alkylation might be a final step in some synthesis pathways. nih.gov

Amide Coupling : The N-alkylated indazole-3-carboxylic acid is then coupled with an amino acid ester. This reaction forms the characteristic amide bond that links the indazole core to the amino acid moiety. diva-portal.org

Various methods exist for the initial synthesis of the indazole ring itself, including C-N cyclization and C-H amination reactions from precursors like 2-halobenzonitriles or appropriately substituted hydrazones. researchgate.netnih.govorganic-chemistry.org

Role of Methyl L-Valinate and Related Amino Acid Precursors in this compound Synthesis

Amino acid esters are crucial precursors that form the "head group" of many synthetic cannabinoids, including this compound. mq.edu.aunih.govacs.org In the synthesis of this compound, the specific precursor used is methyl L-valinate. caymanchem.com

This precursor is introduced during the amide coupling step, where the nitrogen of the amino group in methyl L-valinate attacks the activated carboxyl group of the N-alkylated indazole intermediate. diva-portal.org This forms the stable carboxamide linkage and completes the core structure of the final this compound molecule.

The choice of the amino acid precursor significantly influences the final compound's structure and, consequently, its pharmacological properties. researchgate.net For instance, the closely related and more widely reported analogue, MDMB-4en-PINACA, utilizes methyl L-tert-leucinate, which features a bulkier tert-butyl group instead of the isopropyl group found in valine. europa.euresearchgate.net

| Compound Name | Amino Acid Precursor | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Methyl L-valinate | C19H25N3O3 | 343.42 |

| MDMB-4en-PINACA | Methyl L-tert-leucinate | C20H27N3O3 | 357.45 |

Methodological Approaches for Analytical Characterization of Synthesized Reference Materials

The unambiguous identification of synthesized reference materials of this compound and its analogues is critical for forensic and research purposes. cfsre.orgdrugsandalcohol.ie This is achieved through a combination of sophisticated analytical techniques that provide detailed information about the molecule's structure, mass, and purity. who.intnih.gov All identifications are confirmed by comparing the analytical data from the synthesized sample to that of a certified reference standard. cfsre.orgdrugsandalcohol.ie

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture and then fragments it to produce a characteristic mass spectrum. The mass spectrum of MDMB-4en-PINACA, a close analogue, shows a base peak ion at an m/z of 213, which corresponds to the acylium-indazole-alkyl portion of the molecule. nih.govresearchgate.net Other significant fragment ions, such as m/z 145 (acylium-indazole ion) and m/z 131 (methylidene-indazolium ion), confirm the presence of the indazole-carboxamide core. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and other high-resolution mass spectrometry (HRMS) methods provide highly accurate mass measurements of the parent molecule. who.intnih.gov For this compound, the exact mass of the protonated molecule ([M+H]+) is 344.1969. drugsandalcohol.ie For MDMB-4en-PINACA, the [M+H]+ is 358.2125. cfsre.org This high degree of accuracy is essential for distinguishing between compounds with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR, is used to confirm the precise structure of the synthesized compound. nih.gov It provides information about the chemical environment of each hydrogen atom in the molecule, allowing chemists to verify that the side chain and amino acid group are correctly attached to the indazole core.

Other Spectroscopic Techniques: Fourier Transform Infrared Spectroscopy (FTIR) may also be used to identify the functional groups present in the molecule, such as the N-H and C=O bonds of the amide group. nih.gov

| Technique | Purpose | Key Findings/Data Points |

|---|---|---|

| GC-MS | Separation and structural elucidation via fragmentation patterns. | Provides characteristic mass spectra with specific fragment ions (e.g., m/z 213, 145 for MDMB-4en-PINACA). researchgate.net |

| LC-QTOF-MS / LC-HRMS | Provides highly accurate mass measurements for definitive identification. | Measures the exact mass of the protonated molecule (e.g., 344.1969 for this compound [M+H]+). drugsandalcohol.ie |

| NMR Spectroscopy | Confirms the final chemical structure and connectivity of atoms. | Verifies the arrangement of protons and carbons in the molecule. nih.gov |

| FTIR | Identifies functional groups present in the molecule. | Detects characteristic vibrations of bonds like C=O, N-H, and C-H. nih.gov |

Metabolic Pathways and Biotransformation of Mmb 4en Pinaca

In Vitro Metabolic Investigations Utilizing Human Liver Microsomes (HLMs) and Hepatocytes

The metabolism of MDMB-4en-PINACA has been extensively studied using in vitro models, primarily pooled human liver microsomes (HLMs) and human hepatocytes. researchgate.netnih.govnih.gov These systems are essential for identifying the biotransformations the compound undergoes in the human body. researchgate.net

In studies, MDMB-4en-PINACA was incubated with HLMs for periods up to one hour and with human hepatocytes for up to five hours. nih.govnih.gov Analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) allowed for the identification of numerous metabolites. researchgate.netnih.govnih.gov One study identified 14 distinct phase I metabolites in HLM incubations, while another reported 31 metabolites in HLMs and 11 in hepatocyte samples. researchgate.netnih.gov These in vitro experiments serve as a foundational tool for predicting the metabolites likely to be found in authentic biological samples, such as urine and blood. researchgate.netnih.gov The comparison between metabolites generated in vitro and those detected in vivo helps confirm the metabolic pathways and identify reliable biomarkers of consumption. researchgate.netnih.gov

Identification and Characterization of Phase I Metabolites of MDMB-4en-PINACA and Related Analogues

Phase I metabolism of MDMB-4en-PINACA involves a series of chemical modifications that increase the compound's polarity, preparing it for subsequent metabolic phases or excretion. who.intresearchgate.netnih.gov The primary reactions include oxidative transformations and hydrolytic cleavages. who.intresearchgate.net

Table 1: Summary of Major Phase I Biotransformations of MDMB-4en-PINACA

| Metabolic Pathway | Description | Key Metabolites Formed |

| Oxidative Transformations | Addition of oxygen atoms to the molecule. | Monohydroxylated metabolites, Dihydrodiol metabolites |

| Hydrolytic Cleavages | Cleavage of the ester bond. | Carboxylic acid metabolites (e.g., MDMB-4en-PINACA butanoic acid) |

| Dealkylation | Removal of the N-pentenyl group. | N-dealkylated metabolites |

| Combined Reactions | Multiple transformations on a single molecule. | Ester hydrolysis + Dihydrodiol formation, Ester hydrolysis + Hydroxylation |

A key feature of MDMB-4en-PINACA is the terminal double bond on its N-pentenyl chain, which is a primary site for oxidative metabolism. who.intresearchgate.net This leads to the formation of various oxidized metabolites. researchgate.net Hydroxylation, the addition of a hydroxyl (-OH) group, is a common pathway, resulting in monohydroxypentyl-MDMB-4en-PINACA, among other hydroxylated forms. researchgate.netresearchgate.net Studies have shown that hydroxylation can occur on the pentenyl moiety. dundee.ac.uk These oxidative reactions are critical biotransformation steps for many synthetic cannabinoids. researchgate.netdntb.gov.ua

Ester hydrolysis is a major metabolic pathway for MDMB-4en-PINACA. who.intnih.govresearchgate.netnih.gov This reaction involves the cleavage of the methyl ester group, converting it into a carboxylic acid. researchgate.netcaymanchem.com This process is catalyzed by human carboxylesterases (hCES), with studies indicating the involvement of hCES1 isozymes, although the hydrolysis rates for tert-leucine-derived compounds like MDMB-4en-PINACA are relatively low compared to valine-derived analogues. nih.gov The resulting metabolite, MDMB-4en-PINACA butanoic acid, is a significant product found in both in vitro assays and authentic urine samples. researchgate.netcaymanchem.com The combination of ester hydrolysis with other transformations, such as dihydrodiol formation or hydroxylation, leads to some of the most abundant metabolites detected. researchgate.netnih.gov

In addition to oxidation and hydrolysis, MDMB-4en-PINACA undergoes other phase I biotransformations. N-dealkylation, which involves the removal of the pent-4-en-1-yl group from the indazole nitrogen, has been identified as one of the metabolic reactions. researchgate.netnih.gov Dehydrogenation, the removal of hydrogen atoms, often follows hydroxylation to form ketone metabolites. researchgate.netresearchgate.net Further oxidation can also occur, leading to the formation of an N-pentanoic acid metabolite. researchgate.netnih.gov Some studies have even noted the potential for acetylation as a novel metabolic pathway for synthetic cannabinoids. researchgate.netnih.gov

The oxidation of the terminal alkene on the pentenyl side chain is a distinctive metabolic route for MDMB-4en-PINACA and its analogues. nih.govdundee.ac.uk This pathway proceeds, most likely via an epoxide intermediate, to form a dihydrodiol (a vicinal diol). nih.govdiva-portal.org The resulting metabolite, MDMB-4en-PINACA N-(4,5-dihydroxypentyl)-butanoic acid, is formed through a combination of ester hydrolysis and dihydrodiol formation. nih.govcaymanchem.com This dihydrodiol metabolite has been identified as one of the most abundant metabolites in hepatocyte incubations and has been proposed as a suitable urinary marker for MDMB-4en-PINACA consumption. nih.gov For related compounds like ADB-4en-PINACA, dihydrodiol formation on the tail moiety is also a major metabolic pathway. nih.gov

Table 2: Key Identified Metabolites of MDMB-4en-PINACA

| Metabolite ID (Example) | Proposed Structure / Formation Pathway | Detection Matrix |

| M3 (Yeter et al.) | Double bond oxidation + Ester hydrolysis + Hydroxylation | In vitro (HLM), Urine |

| M8 (Watanabe et al.) | Ester hydrolysis + Dihydrodiol formation | In vitro (Hepatocytes), Urine |

| M12 (Yeter et al.) | Monohydroxypentyl-MDMB-4en-PINACA | In vitro (HLM), Urine |

| M14 (Yeter et al.) | MDMB-4en-PINACA butanoic acid (Ester hydrolysis) | In vitro (HLM), Urine |

| M30 (Watanabe et al.) | MDMB-4en-PINACA butanoic acid (Ester hydrolysis) | In vitro (Hepatocytes), Urine |

Evaluation of Metabolic Stability and Intrinsic Clearance

The metabolic stability of a compound provides insight into its persistence in the body. In vitro studies with HLMs are used to determine this stability and calculate intrinsic clearance (CLint), a measure of the liver's ability to metabolize a drug. youtube.com For MDMB-4en-PINACA, HLM incubation studies have shown rapid metabolism. One study reported that after a one-hour incubation period, less than 7.5% of the parent compound remained, indicating low metabolic stability and, consequently, high intrinsic clearance. researchgate.netnih.gov

Investigations into the role of specific enzymes revealed that while human carboxylesterases (hCES) contribute to the hydrolysis of MDMB-4en-PINACA's ester group, the reaction is slow. nih.gov For tert-leucine-derived synthetic cannabinoids like MDMB-4en-PINACA, the hydrolysis rates were too low to model enzyme kinetics accurately. nih.gov In contrast, valine-derived analogues such as MMB-4en-PICA showed clearer Michaelis-Menten kinetics. nih.gov This suggests that while ester hydrolysis is a key pathway, the structural features of MDMB-4en-PINACA (specifically the tert-leucine moiety) result in slower clearance by these particular enzymes compared to some of its analogues. nih.gov

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| MMB-4en-PINACA | Methyl 3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |

| MDMB-4en-PINACA | Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |

| ADB-4en-PINACA | N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-[pent-4-en-1-yl]-1H-indazole-3-carboxamide |

| MMB-4en-PICA | Methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3-methylbutanoate |

| MDMB-4en-PINACA butanoic acid metabolite | (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid |

| MDMB-4en-PINACA N-(4,5-dihydroxypentyl)-butanoic acid metabolite | (2S)-2-(1-(4,5-dihydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid |

| 5F-MDMB-PINACA (5F-ADB) | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| BZO-4en-POXIZID | Not explicitly defined in search results |

| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

Comparison of In Vitro and In Vivo Metabolite Profiles in Forensic Specimens

As of the latest available scientific and forensic research, a direct comparison of in vitro and in vivo metabolite profiles for the specific compound this compound in forensic specimens is not possible.

This compound is a novel synthetic cannabinoid that was first reported in early 2024. cfsre.org To date, there are no published studies or forensic case reports detailing the identification of this compound or its metabolites in human biological samples such as blood or urine from in vivo exposures. cfsre.org Consequently, the necessary in vivo data from forensic specimens does not yet exist to conduct a comparative analysis with any potential in vitro studies.

While research exists for structurally similar analogues like MDMB-4en-PINACA, which shows a correlation between metabolites produced in human liver microsomes and those found in authentic human samples, such data is specific to that compound and cannot be directly extrapolated to this compound. researchgate.netwho.intnih.govnih.govnih.gov The scientific community awaits future toxicological casework and research to identify and characterize the in vivo metabolic fate of this compound.

Without confirmed forensic specimens, the generation of comparative data tables and a detailed analysis of research findings as requested is not feasible at this time. Further research and the emergence of forensic cases involving this compound will be required to build the body of knowledge necessary for such a comparison.

Pharmacological Characterization of Mmb 4en Pinaca at Cannabinoid Receptors

Cannabinoid Receptor Binding Affinity Determination (CB1 and CB2 Receptors)

The binding affinity of a compound to a receptor, often expressed as the inhibition constant (Kᵢ), is a critical measure of its potential potency. For MMB-4en-PINACA and related synthetic cannabinoid receptor agonists (SCRAs), this has been primarily determined through competitive radioligand binding assays.

A comprehensive study evaluating a panel of 30 SCRAs, including structural analogs of this compound, established key structure-activity relationships for binding affinity at the human CB1 receptor. nih.gov The core structure of the molecule was found to be a significant determinant of affinity, with indazoles like this compound demonstrating the highest affinity range (Kᵢ = 0.17–39 nM) compared to indole (B1671886) (Kᵢ = 0.95–160 nM) and 7-azaindole (B17877) variants (Kᵢ = 5.4–271 nM). nih.govugent.be

The amino acid head group also heavily influences binding. This compound possesses a methyl L-valinate (MMB) group. In comparative studies, SCRAs with a tert-leucine head group (like in MDMB-4en-PINACA) generally showed the greatest binding affinities (Kᵢ = 0.17–14 nM), followed by valine derivatives such as this compound (Kᵢ = 0.72–180 nM). nih.gov This suggests that this compound has a lower binding affinity for the CB1 receptor than its close and more well-studied analog, MDMB-4en-PINACA. cfsre.orgdrugsandalcohol.ie

Finally, the tail structure plays a role. The 4-pentenyl tail of this compound is considered favorable for CB1 binding, with compounds featuring this tail showing Kᵢ values between 0.72–25 nM. nih.gov This affinity was higher than for analogs with butyl or 4-cyanobutyl tails. nih.govresearchgate.net While specific Kᵢ values for this compound at the CB2 receptor are not detailed in these studies, a broad analysis of a related panel of compounds showed that most also had a high affinity for the CB2 receptor, with Kᵢ values ranging from 0.912 to 2190 nM.

Table 1: CB1 Receptor Binding Affinity (Kᵢ) Ranges Based on Structural Features of SCRAs

| Structural Feature | Kᵢ Range (nM) at CB1 Receptor | Relevance to this compound |

|---|---|---|

| Indazole Core | 0.17 - 39 nM | High Affinity |

| Valine Head Group | 0.72 - 180 nM | Moderate to High Affinity |

| 4-Pentenyl Tail | 0.72 - 25 nM | Favorable for High Affinity |

Assessment of Receptor Activation and Functional Efficacy (e.g., Agonist Activity)

Beyond simply binding to a receptor, a compound's functional effect—whether it activates the receptor (as an agonist) and to what degree—is crucial. For G protein-coupled receptors (GPCRs) like the cannabinoid receptors, activation can trigger multiple downstream signaling pathways.

G Protein-Coupled Receptor Activation Assays

The primary mechanism of action for cannabinoid receptor agonists is the activation of intracellular G proteins. This has been evaluated for this compound's structural analogs using assays that measure G protein recruitment. nih.gov Two key in vitro methods used are the [³⁵S]-GTPγS binding assay and the mini-Gαᵢ assay. nih.govuni-freiburg.de The [³⁵S]-GTPγS assay measures the binding of a radiolabeled GTP analog to the G protein upon receptor activation, while the mini-Gαᵢ assay uses a bioluminescent reporter to directly measure the recruitment of a specific G protein subunit (Gαᵢ) to the activated receptor. uni-freiburg.de

Studies on a panel of 30 SCRAs, which included analogs of this compound, showed that the observed efficacies (Eₘₐₓ) varied depending on the assay used. nih.gov A comparative analysis of results from G protein assays and β-arrestin assays (discussed below) is often used to investigate "biased agonism," where a compound may preferentially activate one signaling pathway over another. nih.govresearchgate.net

β-Arrestin Recruitment Assays for CB1 Receptor Activation

Upon activation by an agonist, GPCRs also recruit proteins called β-arrestins, which is a key step in receptor desensitization and internalization. This pathway can also initiate its own signaling cascades. The recruitment of β-arrestin 2 (βarr2) is a common endpoint for measuring the functional activity of SCRAs at the CB1 receptor. nih.gov

In a study of 30 SCRAs, all compounds were found to activate the CB1 receptor and induce β-arrestin recruitment. nih.gov Similar to binding affinity, the indazole core structure generally conferred the greatest potency in this assay, with EC₅₀ values (the concentration required to elicit a half-maximal response) ranging from 1.88 to 281 nM. researchgate.netnih.gov Structure-activity relationships again showed that tert-leucine-functionalized SCRAs were more potent than the corresponding valine derivatives, confirming that this compound is active but less potent than MDMB-4en-PINACA. cfsre.orgnih.gov

For the closely related MDMB-4en-PINACA, a β-arrestin 2 recruitment assay determined a high potency with an EC₅₀ value of 2.47 nM and a strong efficacy (Eₘₐₓ) of 239% relative to the reference SCRA, JWH-018. researchgate.netojp.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

A primary consequence of CB1 receptor activation via the Gᵢ/ₒ protein is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). While specific data on this compound's effect on cAMP levels is not available, extensive testing on its analog MDMB-4en-PINACA provides insight. In a forskolin-stimulated cAMP accumulation assay, MDMB-4en-PINACA was shown to be a full and potent agonist at the human CB1 receptor. It effectively decreased cAMP levels with a half-maximal effective concentration (EC₅₀) of 0.33 ± 0.11 nM and a maximal efficacy (Eₘₐₓ) of 112.7 ± 5.5%.

Comparative Pharmacological Potency and Efficacy with Reference Cannabinoids and Other SCRAs

The pharmacological profile of this compound is best understood when compared to other compounds, including its direct structural analogs and established reference cannabinoids.

The most direct comparison is with MDMB-4en-PINACA. The only structural difference between the two is the substitution of a valine amino acid group in this compound for a tert-leucine group in MDMB-4en-PINACA. This single change results in this compound being consistently reported as less potent than MDMB-4en-PINACA. cfsre.orgdrugsandalcohol.ie This is supported by systematic studies showing that valine derivatives generally have lower binding affinity and potency in functional assays compared to their tert-leucine counterparts. nih.govnih.gov

MDMB-4en-PINACA itself is a highly potent SCRA. Compared to the widely recognized reference SCRA JWH-018, MDMB-4en-PINACA is approximately 2.5 to 3 times more potent in activating the CB1 receptor (via β-arrestin 2 recruitment) and has over 10 times the binding affinity. wikipedia.org

Table 2: Comparative Potency and Efficacy of MDMB-4en-PINACA and JWH-018

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of JWH-018) |

|---|---|---|---|

| MDMB-4en-PINACA | β-arrestin 2 Recruitment | 2.47 | 239% |

| JWH-018 | β-arrestin 2 Recruitment | 25.3 | 100% |

The potency of SCRAs featuring the indazole core, like this compound, is generally greater than that of those with indole or 7-azaindole cores. nih.gov In a study of 12 recently emerged SCRAs, the most potent agonists at the CB1 receptor all featured an indazole core and a bulky tert-butyl moiety (as seen in MDMB-4en-PINACA), with EC₅₀ values ranging from 2.33 to 7.39 nM. This further contextualizes the high activity of this structural class.

Analytical Chemistry and Forensic Detection Methodologies for Mmb 4en Pinaca

Chromatographic Separation Techniques for Parent Compound and Metabolites

Chromatographic methods are essential for separating MMB-4en-PINACA from other substances in a sample prior to detection. Both gas and liquid chromatography have been successfully employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of synthetic cannabinoids like this compound. drugsandalcohol.ie The compound is subjected to an acid/base extraction before being introduced to the GC system. drugsandalcohol.ie The identification is confirmed by comparing the retention time and the resulting mass spectrum with that of a known reference standard. drugsandalcohol.ie

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent 5975 Series GC/MSD |

| Sample Preparation | Acid / base extraction |

| Retention Time | Sample: 7.22 min |

| Standard Retention Time | 7.19 min |

| Confirmation | Based on retention time and mass spectral data comparison with a reference standard |

Data sourced from the Center for Forensic Science Research and Education (CFSRE). drugsandalcohol.ie

Liquid chromatography, particularly when coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is another powerful technique for the identification of this compound. drugsandalcohol.ie This method often involves a simple dilution of the sample in the mobile phase before injection. drugsandalcohol.ie Confirmation of the analyte is achieved by comparing the retention time and mass spectral data against an acquired reference material. drugsandalcohol.ie

Table 2: LC-QTOF-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Instrument | Sciex 5600+ LC-QTOF-MS |

| Sample Preparation | Dilution in mobile phase |

| Retention Time | Sample: 9.53 min |

| Standard Retention Time | 9.56 min |

| Confirmation | Based on retention time and mass spectral data comparison with a reference standard |

Data sourced from the Center for Forensic Science Research and Education (CFSRE). drugsandalcohol.ie

Mass Spectrometry (MS) Characterization and Identification

Mass spectrometry is the cornerstone of forensic detection for this compound, providing detailed structural information that allows for its specific identification.

QTOF-MS is a high-resolution mass spectrometry technique used for the accurate mass measurement and structural elucidation of NPS. drugsandalcohol.ie For this compound, analysis by LC-QTOF-MS allows for the collection of precise mass data, which is crucial for distinguishing it from other structurally similar synthetic cannabinoids. drugsandalcohol.ie All identifications are confirmed by evaluating the analytical data in comparison to the analysis of an acquired reference material. drugsandalcohol.ie

High-resolution mass spectrometry provides highly accurate mass measurements, which is essential for determining the elemental composition of an unknown compound. The exact mass of the protonated this compound molecule ([M+H]+) has been determined to be 344.1969. drugsandalcohol.ie This level of precision is instrumental in the definitive identification of the compound in forensic casework. drugsandalcohol.ieojp.gov

Tandem mass spectrometry (MS/MS) is a critical tool for the structural confirmation of metabolites in biological samples. This technique involves the isolation and fragmentation of a specific precursor ion (e.g., the molecular ion of a metabolite) to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a fingerprint for the molecule, allowing for confident identification. While MS/MS is a standard method for metabolite confirmation of synthetic cannabinoids, specific research detailing the MS/MS fragmentation and metabolite confirmation for this compound is not available in the provided search results. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the unambiguous structural elucidation of novel psychoactive substances (NPS), including synthetic cannabinoids like this compound. While detailed, publicly available ¹H-NMR and ¹³C-NMR spectral data specifically for this compound are not extensively documented in peer-reviewed literature, the analytical approach for its confirmation is well-established through the characterization of closely related analogues such as MDMB-4en-PINACA.

The structural confirmation of these indazole-based synthetic cannabinoids relies on a suite of NMR experiments. One-dimensional NMR techniques, including ¹H-NMR and ¹³C-NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. For a compound like this compound, ¹H-NMR would be expected to show characteristic signals for the protons of the pentenyl chain, the indazole core, the valine moiety, and the methyl ester group.

To definitively assign these signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): To identify proton-proton couplings within the same spin system, such as the protons along the pentenyl chain and within the valine residue.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different structural fragments of the molecule, such as linking the pentenyl chain to the indazole nitrogen and the valine group to the indazole carbonyl.

Distortionless Enhancement by Polarization Transfer (DEPT): To differentiate between CH, CH₂, and CH₃ groups in the ¹³C spectrum.

Forensic science research centers and laboratories utilize these comprehensive NMR techniques to generate data for new drug monographs and to confirm the structure of newly identified synthetic cannabinoids like this compound, often in conjunction with other analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) drugsandalcohol.ie. The structural elucidation of the related compound MDMB-4en-PINACA involved a comprehensive analysis using ¹H, ¹³C, DEPT 45°, 90°, 135°, COSY, HSQC, and HMBC experiments to confirm its identity researchgate.net. This established methodology is directly applicable to the structural confirmation of this compound.

Development and Validation of Assays for Forensic Toxicology Casework

The detection of this compound and its metabolites in biological matrices is critical for forensic toxicology casework. Given its structural similarity to other potent synthetic cannabinoids, sensitive and specific analytical methods are required. The primary technique for the quantitative and qualitative analysis of such compounds in forensic samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The development and validation of these assays follow stringent guidelines to ensure their reliability and accuracy for courtroom testimony. Key validation parameters, as outlined by scientific working groups and forensic toxicology organizations, include:

Selectivity: The ability of the method to differentiate the target analyte from other endogenous and exogenous compounds in the matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For potent synthetic cannabinoids, these limits are often in the low picogram to nanogram per milliliter (pg/mL to ng/mL) range.

Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively.

Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.

Extraction Recovery: The efficiency of the extraction process in recovering the analyte from the sample.

A study detailing a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in human hair included the closely related analogue MDMB-4en-PINACA nih.gov. The validation of this method demonstrated its suitability for forensic applications, with a limit of detection ranging from 0.5 to 5 pg/mg and a lower limit of quantitation from 1 to 10 pg/mg nih.gov. Another validated LC-MS/MS method for the detection of over 180 novel psychoactive substances in whole blood, including a range of synthetic cannabinoids, reported linearity in the range of 0.25–10 ng/mL for this class of compounds unipd.it. These established methods provide a strong foundation for the development and validation of specific assays for this compound in various forensic matrices, including blood, urine, and hair.

Table 1: Example Validation Parameters for LC-MS/MS Assays for Synthetic Cannabinoids

| Parameter | Typical Range for Synthetic Cannabinoids |

|---|---|

| Limit of Detection (LOD) | 0.5 - 5 pg/mg (hair) |

| Limit of Quantitation (LOQ) | 1 - 10 pg/mg (hair); ~0.1 ng/mL (blood) |

| Linearity | 0.25 - 25 ng/mL (blood) |

| Accuracy | Within ±15-20% of the nominal concentration |

| Precision (RSD) | <15-20% |

| Extraction Recovery | 36.1 - 93.3% |

| Matrix Effect | 19.1 - 110.0% |

Application of Analytical Reference Standards and Spectral Databases

The accurate identification of this compound in forensic laboratories is heavily reliant on the use of analytical reference standards and comprehensive spectral databases. Analytical reference standards are highly purified and well-characterized materials that serve as a benchmark for the identification and quantification of a substance in an unknown sample.

When a suspected sample containing this compound is analyzed, the resulting analytical data, such as retention time in chromatography and mass spectrum, is compared directly to that of the certified reference material analyzed under the same conditions. This direct comparison is considered the gold standard for confirmation of the substance's identity. For instance, the initial identification of this compound in February 2024 was confirmed through comparison with a purchased analytical reference standard drugsandalcohol.iecfsre.org.

Spectral databases, particularly mass spectral libraries, are indispensable tools in forensic toxicology for the tentative identification of unknown compounds. These databases contain the mass spectra of a vast number of known drugs and their metabolites. In a typical workflow, the mass spectrum of a compound detected in a sample is searched against the library. A high match score suggests a potential identification. However, due to the existence of isomers and structurally similar compounds within the synthetic cannabinoid class, a library match alone is generally not sufficient for confirmation and must be verified with an analytical reference standard.

Forensic laboratories often develop and maintain their own spectral libraries, which are continuously updated as new NPS emerge. These libraries are crucial for both targeted and untargeted screening approaches using techniques like GC-MS and high-resolution mass spectrometry (HRMS) such as LC-QTOF-MS ojp.gov. The development of a comprehensive library containing over 250 synthetic cannabinoid parent compounds and metabolites has been instrumental in the retrospective identification of emerging threats in forensic casework ojp.gov.

Challenges in the Analytical Detection of this compound Due to Rapid Metabolization and Structural Diversity

The analytical detection of this compound in biological samples presents significant challenges for forensic toxicologists, primarily due to its rapid and extensive metabolism and the vast structural diversity of synthetic cannabinoids.

Like many of its predecessors, this compound is expected to undergo rapid and complex biotransformation in the human body. The metabolic pathways for the structurally similar MDMB-4en-PINACA have been shown to include ester hydrolysis, oxidation of the pentenyl chain (including dihydrodiol formation), hydroxylation, and N-dealkylation, as well as combinations of these reactions researchgate.net. This extensive metabolism leads to very low concentrations of the parent compound in biological fluids, particularly urine, making its detection difficult. Consequently, forensic assays must target the more abundant metabolites to confirm exposure. Identifying the most suitable biomarker metabolites is a critical area of ongoing research. For the related compound ADB-4en-PINACA, metabolites formed via dihydrodiol formation and hydroxylation have been suggested as the most abundant urinary biomarkers mmu.ac.uknih.gov.

The ever-expanding structural diversity of the synthetic cannabinoid market poses another major challenge. New analogues with subtle chemical modifications are continuously synthesized to circumvent legislation. This constant evolution requires forensic laboratories to be in a perpetual state of updating their analytical methods and reference material collections. An assay developed to detect a specific set of synthetic cannabinoids may not be capable of identifying a new analogue like this compound without modification and validation. This necessitates a proactive approach, including monitoring of emerging drug trends and the use of flexible analytical techniques like HRMS that allow for the retrospective analysis of data for newly identified compounds ojp.gov. The instability of some synthetic cannabinoids, particularly methyl ester-containing compounds, in stored biological samples further complicates their detection, emphasizing the need to also target more stable metabolites like the corresponding carboxylic acid derivatives ojp.gov.

Forensic Epidemiology and Market Surveillance of Mmb 4en Pinaca

Temporal and Geographic Emergence Patterns in Seized Drug Materials

The initial detection of MMB-4en-PINACA occurred in the United States in early 2024. This recent emergence highlights the rapid pace at which new SCRAs are synthesized and introduced into the illicit drug supply.

First Detection : this compound was first identified by forensic laboratories in February 2024 drugsandalcohol.ie.

Geographic Origin : The first confirmed samples of this compound originated from drug materials seized in Chicago, Illinois drugsandalcohol.ie.

The emergence pattern of this compound can be understood by examining the trajectory of its close analogue, MDMB-4en-PINACA. MDMB-4en-PINACA was first identified in Europe around 2017, with seizures increasing dramatically by 2019. who.int It was subsequently detected in toxicology casework in the United States in 2019. cfsre.orgcfsre.org Since its initial appearance, MDMB-4en-PINACA has been identified on multiple continents, including North America, Europe, Asia, and Oceania, demonstrating a clear pattern of international spread. who.intcfsre.orgcfsre.org In the U.S., it has shown a moderate geographical distribution, with detections in the Northeast, Midwest, South, and West regions. nih.govresearchgate.netresearchgate.net This established pattern of rapid global proliferation for a closely related analogue suggests a potential for wider distribution of this compound as it becomes more established in the market.

Prevalence Trends in Forensic Samples (e.g., Drug Materials, Biological Specimens)

As a recently emerged substance, the prevalence of this compound in forensic samples is currently low but is being actively monitored. To date, its presence has been confirmed exclusively in seized drug materials, with no current identifications in biological specimens from toxicology casework. drugsandalcohol.ie

The initial findings for this compound are summarized in the table below.

| Sample Type | Number of Detections | Sample Appearance | Jurisdiction | Reporting Period |

|---|---|---|---|---|

| Drug Material | 2 | Paper samples | Chicago, IL | As of June 2024 drugsandalcohol.ie |

| Toxicology (Biological) | 0 | N/A | N/A | As of June 2024 drugsandalcohol.ie |

In contrast, the prevalence of its analogue, MDMB-4en-PINACA, is widespread. Since its emergence, it has been identified in thousands of seized drug reports in the United States. federalregister.gov For instance, between August 2019 and March 2020, it was detected in 25 separate forensic investigation cases, the majority of which were postmortem investigations. regulations.gov In Europe, a dramatic rise in seizures was noted in 2019. who.int Specific studies have also highlighted its prevalence in biological samples; a screening of 2,150 urine samples in Turkey identified MDMB-4en-PINACA or its metabolites in 56 cases (2.6%). nih.gov This high prevalence across different sample types and jurisdictions underscores the significant public health impact of this class of SCRAs.

Co-detection Patterns with Other Synthetic Cannabinoids and Illicit Substances

Analysis of the initial this compound samples revealed its presence both as a standalone substance and in combination with its more established analogue, MDMB-4en-PINACA. This co-detection is significant, indicating that users may be exposed to a mixture of related but distinct SCRAs, complicating the toxicological profile.

| Case | Detected Substances | Jurisdiction | Reference |

|---|---|---|---|

| 1 | This compound only | Chicago, IL | drugsandalcohol.ie |

| 2 | This compound, MDMB-4en-PINACA | Chicago, IL | drugsandalcohol.ie |

The practice of mixing or substituting substances is common in the illicit market where MDMB-4en-PINACA appears. Forensic analyses have frequently identified MDMB-4en-PINACA alongside a wide array of other substances. who.intresearchgate.net In some cases, it is found with other potent SCRAs like 5F-MDMB-PICA and 4F-MDMB-BINACA. regulations.govresearchgate.net It has also been detected as an adulterant in substances marketed as heroin or cannabis/THC. who.intchemrxiv.orgchemrxiv.org Furthermore, samples containing MDMB-4en-PINACA have also included non-cannabinoid substances such as fentanyl, the benzodiazepine (B76468) flubromazolam, nicotine, and pregabalin, creating unpredictable and dangerous drug combinations. who.intregulations.gov The detection of this compound with MDMB-4en-PINACA suggests it is entering this same complex and polydrug environment. drugsandalcohol.ie

Methodologies for Surveillance and Real-Time Identification of Novel SCRAs

The rapid detection of emerging SCRAs like this compound is heavily reliant on sophisticated forensic surveillance and analytical methodologies. Traditional targeted drug screening panels can be quickly outdated by the introduction of new chemical structures. Therefore, modern forensic laboratories employ advanced, non-targeted techniques to monitor the evolving drug landscape.

Key methodologies include:

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a powerful technology for the real-time identification of new and unexpected compounds in forensic samples. nih.gov LC-QTOF-MS systems allow for high-resolution, non-targeted data acquisition, meaning that all detectable compounds in a sample are recorded. researchgate.netnih.gov This creates a permanent digital record that can be retrospectively mined for new substances once their chemical signatures become known, as was done to identify early cases of MDMB-4en-PINACA. ojp.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that permits the rapid identification of chemicals directly from surfaces, including complex matrices like herbal blends, with minimal to no sample preparation. nih.govresearchgate.net This method provides excellent sensitivity and specificity, making it a valuable tool for high-throughput screening of seized materials to quickly track the spread of new SCRAs. nih.gov

Collaborative Surveillance Networks: Technological capabilities are coupled with collaborative networks. Programs like the Center for Forensic Science Research and Education (CFSRE)'s NPS Discovery provide a platform for the rapid dissemination of information about newly identified substances to public health officials, law enforcement, and other forensic laboratories. cfsre.orgazolifesciences.com This structured communication is critical for issuing timely public health alerts and updating testing methods across jurisdictions.

These advanced analytical and collaborative approaches are essential for maintaining effective market surveillance and enabling a proactive response to the threat posed by novel SCRAs.

Legislative and Regulatory Science Pertaining to Mmb 4en Pinaca

Academic Analysis of Scheduling Decisions for Synthetic Cannabinoids and Analogues

The scheduling of synthetic cannabinoids is a complex process that often struggles to keep pace with the rapid emergence of new chemical variants. tni.org Manufacturers of these substances often engage in a "cat-and-mouse game" with regulators, making slight modifications to the chemical structures of controlled drugs to create new, technically legal analogues. tni.orgeku.edu This dynamic poses a significant challenge to traditional, substance-specific drug control laws. nih.gov

The decision to schedule a synthetic cannabinoid in the United States is guided by the Controlled Substances Act (CSA). eku.edushu.edu Under the CSA, substances are placed into one of five schedules based on their potential for abuse, whether they have a currently accepted medical use in treatment, and the accepted safety for use under medical supervision. eku.edushu.edu Synthetic cannabinoids, when scheduled, are typically placed into Schedule I, the most restrictive category, which includes substances with a high potential for abuse and no currently accepted medical use. eku.edunih.gov

Academic analysis of these scheduling decisions highlights a reliance on a set of eight factors that the Drug Enforcement Administration (DEA) and the Department of Health and Human Services (HHS) must consider. shu.edunih.gov These factors encompass the substance's abuse potential, pharmacological effects, scientific knowledge, history of abuse, risk to public health, and dependence liability. shu.edu However, critics argue that the scheduling process can be slow and reactive, allowing new substances to proliferate before sufficient evidence for control is gathered. tni.orgeuropa.eu The debate also involves the "precautionary principle," where authorities may lean towards banning new substances with limited known information to protect public health, versus the potential for over-regulation. nih.govtni.org

Table 1: Factors for Scheduling Under the U.S. Controlled Substances Act

| Factor | Description |

|---|---|

| 1 | Its actual or relative potential for abuse. |

| 2 | Scientific evidence of its pharmacological effect, if known. |

| 3 | The state of current scientific knowledge regarding the drug or other substance. |

| 4 | Its history and current pattern of abuse. |

| 5 | The scope, duration, and significance of abuse. |

| 6 | What, if any, risk there is to the public health. |

| 7 | Its psychic or physiological dependence liability. |

| 8 | Whether the substance is an immediate precursor of a substance already controlled. |

Source: 21 U.S.C. § 811(c) shu.edu

Scientific Evidence Informing Temporary and Permanent Scheduling Processes

The scheduling of a synthetic cannabinoid like MMB-4en-PINACA is contingent on a robust body of scientific evidence. For temporary scheduling, which the DEA can enact to address an "imminent hazard to the public safety," the agency relies on a three-factor analysis that considers the substance's history and pattern of abuse, the scope and significance of abuse, and the risk to public health. nih.govregulations.gov This process was extended in 2012 to allow for a temporary ban of two years, with a possible one-year extension, to provide more time for research. eku.edu

Scientific evidence plays a crucial role in both temporary and permanent scheduling. Key evidence includes:

Pharmacological Data: In vitro studies on cannabinoid receptors (CB1 and CB2) are used to determine if a substance has effects similar to THC or other controlled synthetic cannabinoids. eku.edu For this compound, available in-vitro data shows it is an active synthetic cannabinoid, though less potent than its counterpart, MDMB-4en-PINACA. drugsandalcohol.iedrugsandalcohol.iecfsre.org

Law Enforcement Data: Seizure data from law enforcement agencies and forensic laboratories, such as the National Forensic Laboratory Information System (NFLIS), demonstrate the availability and trafficking of a substance. federalregister.gov For example, its analogue MDMB-4en-PINACA was identified in thousands of NFLIS reports, indicating widespread availability. federalregister.gov

Toxicology and Public Health Reports: Reports from poison control centers, hospitals, and postmortem investigations that link a substance to adverse health events or fatalities are critical. regulations.govarmy.mil As of June 2024, this compound had not yet been identified in toxicology cases. drugsandalcohol.iedrugsandalcohol.iecfsre.org

Lack of Medical Use: The Food and Drug Administration (FDA) provides input on whether a substance has an accepted medical use or is the subject of any approved new drug applications. federalregister.govfederalregister.gov For MDMB-4en-PINACA and other similar compounds, the FDA has consistently found no such approved medical use. regulations.govfederalregister.gov

The temporary scheduling of MDMB-4en-PINACA in December 2023 was based on this type of evidence, with the DEA citing its pharmacological similarity to other Schedule I cannabinoids, its emergence on the illicit market, and its association with adverse health outcomes. federalregister.govfederalregister.govbusinessofcannabis.com

Impact of Class-Wide Bans and Structural Legislation on the Emergence of New SCRAs

To combat the constant influx of new synthetic cannabinoids, some jurisdictions have moved beyond substance-by-substance bans to implement broader legislative controls. These include:

Analogue Legislation: The U.S. Federal Analogue Act allows any substance that is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance to be treated as such. This provides a legal tool to prosecute cases involving new, unscheduled compounds.

Generic or Class-Wide Bans: This approach, used in countries like the United Kingdom and Ireland, defines entire families of substances based on their core chemical structure. europa.eu In July 2021, China implemented a class-wide ban on synthetic cannabinoids, a significant move given its role as a major source of these substances and their precursors. regulations.govresearchgate.net

While intended to be proactive, these broad legislative actions have had mixed results. Research indicates that such bans often spur the development of a new generation of synthetic cannabinoid receptor agonists (SCRAs) designed specifically to circumvent the new laws. researchgate.netnih.gov Following China's 2021 ban, for instance, new SCRAs with modified structures have continued to appear on the illicit market. researchgate.net The emergence of this compound in 2024 is a contemporary example of this ongoing evolution. drugsandalcohol.iecfsre.org Furthermore, some studies have noted a paradoxical increase in emergency room visits related to synthetic cannabinoids following local bans, suggesting that the replacement substances may be more harmful or that the market has simply adapted. nih.gov

International and National Regulatory Frameworks for Novel Psychoactive Substances (NPS)

The regulation of NPS, including this compound, involves a multi-layered system of international and national controls.

International Frameworks: At the global level, the United Nations' 1961 Single Convention on Narcotic Drugs and the 1971 Convention on Psychotropic Substances provide the framework for international drug control. unodc.org The World Health Organization (WHO) Expert Committee on Drug Dependence assesses NPS and can recommend their inclusion under these conventions. who.int MDMB-4en-PINACA, for example, has been reviewed by the WHO. who.int Regional bodies, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in Europe, operate early warning systems to detect and assess the risks of new substances like this compound's analogue, which has been monitored in Europe since 2017. europa.eudrugsandalcohol.ieeuropa.eu

National Frameworks: Individual countries have their own legislative tools.

United States: The primary law is the Controlled Substances Act. As of June 2024, this compound is not scheduled in the United States. drugsandalcohol.iedrugsandalcohol.iecfsre.org However, its close analogue, MDMB-4en-PINACA, is temporarily controlled as a Schedule I substance. wikipedia.orgcaymanchem.com This temporary scheduling is set to last until December 2025, during which time the DEA will gather more data to determine if permanent control is warranted. businessofcannabis.comwikipedia.org

Other Nations: The legal status of these compounds varies. For instance, MDMB-4en-PINACA is controlled in Canada (Schedule II), the United Kingdom (Class B), Germany (Anlage II), and Sweden. who.intwikipedia.org This patchwork of laws reflects different national strategies for addressing the NPS phenomenon. unodc.org

Table 2: Legal Status of this compound and Related Compounds (as of late 2023/early 2024)

| Compound | United States | Canada | United Kingdom | Germany | European Union |

|---|---|---|---|---|---|

| This compound | Not Scheduled drugsandalcohol.iecfsre.org | Not Explicitly Scheduled | Likely covered by Psychoactive Substances Act 2016 | Not Explicitly Scheduled | Monitored by EMCDDA as an NPS |

| MDMB-4en-PINACA | Schedule I (Temporary) wikipedia.orgcaymanchem.com | Schedule II wikipedia.org | Class B wikipedia.org | Anlage II wikipedia.org | Monitored by EMCDDA; controlled in several member states who.inteuropa.eu |

| 5F-MDMB-PINACA (5F-ADB) | Schedule I europa.eu | Schedule I | Class B | Anlage II | Controlled europa.eu |

Future Research Directions and Emerging Trends in Mmb 4en Pinaca Studies

Elucidation of Further Metabolic Pathways and Minor Metabolite Identification

The metabolic fate of a synthetic cannabinoid is critical for developing effective toxicological screening methods, as parent compounds are often rapidly and extensively metabolized. who.intnih.gov For MMB-4en-PINACA, research into its metabolic pathways is in its infancy. Future studies must prioritize the comprehensive characterization of its biotransformation, drawing lessons from its close structural analogue, MDMB-4en-PINACA.

Research on MDMB-4en-PINACA has revealed extensive phase I metabolism, primarily driven by ester hydrolysis and oxidations on the pentenyl tail. nih.govresearchgate.netnih.gov Studies using human liver microsomes (HLMs) and authentic human samples have identified numerous metabolites formed through pathways including double bond oxidation, N-dealkylation, hydroxylation, and dehydrogenation. researchgate.netresearchgate.net One study identified as many as 75 metabolites of MDMB-4en-PINACA in urine samples, including 44 not previously reported, and noted acetylation as a novel metabolic pathway for SCRAs. nih.gov

Future research on this compound should employ similar methodologies, including:

In Vitro Studies: Incubation with human liver microsomes and hepatocytes to identify primary phase I and phase II metabolic pathways. who.intresearchgate.net This will help predict the major urinary biomarkers. For the related compound ADB-4en-PINACA, in vitro studies identified dihydrodiol formation and hydroxylation as key pathways, suggesting these may also be relevant for this compound. researchgate.net

In Vivo Analysis: Examination of authentic urine and serum samples to confirm in vitro findings and identify major excreted metabolites. nih.gov The parent this compound compound, alongside its primary metabolites, should be targeted. While many SCRAs are not detectable as the parent drug in urine, MDMB-4en-PINACA has been, suggesting this compound might also be present. who.int

Minor Metabolite Identification: Characterizing minor metabolites is crucial. The existence of shared metabolites across different SCRAs, such as the butanoic acid metabolite of MDMB-4en-PINACA which is also a metabolite of other compounds, complicates the interpretation of results. nih.govcaymanchem.com Identifying unique minor metabolites of this compound will be essential for specific confirmation of intake.

A proposed research focus would be to compare the metabolic profiles of this compound and MDMB-4en-PINACA to understand how the substitution of the tert-leucine moiety with a valine group impacts biotransformation.

Table 1: Known Metabolic Pathways of the Analogue MDMB-4en-PINACA

| Metabolic Reaction | Description | Relevance for this compound Research |

|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester group to form a carboxylic acid metabolite. researchgate.netnih.gov | Highly likely to be a major pathway for this compound. The resulting butanoic acid metabolite is a key biomarker for MDMB-4en-PINACA. caymanchem.com |

| Oxidative Metabolism | Hydroxylation and dihydrodiol formation on the N-pentenyl tail. researchgate.netarchivog.com | The terminal alkene is a key structural feature; its oxidation is expected to be a primary metabolic route for this compound. |

| N-Dealkylation | Removal of the N-pentenyl group. researchgate.net | A common metabolic pathway for many synthetic cannabinoids. |

| Acetylation | A novel pathway identified for MDMB-4en-PINACA. nih.gov | Its potential occurrence in this compound metabolism should be investigated. |

| Glucuronidation | Phase II conjugation of metabolites. archivog.com | Important for understanding the full metabolic profile and excretion. |

Advanced Pharmacological Profiling Beyond Primary Cannabinoid Receptors

The primary mechanism of action for SCRAs is the activation of cannabinoid receptors CB1 and CB2. nih.gov In vitro pharmacological data indicate that this compound is an active synthetic cannabinoid, though it is less potent than its tert-leucine counterpart, MDMB-4en-PINACA. drugsandalcohol.ie Future research must move beyond simple affinity and efficacy studies at cannabinoid receptors to explore a broader pharmacological profile. This is crucial because the toxicological profile of SCRAs may be influenced by "off-target" effects. nih.govresearchgate.net

Advanced pharmacological profiling for this compound should include:

Biased Agonism Studies: Investigating whether this compound preferentially activates G-protein signaling or β-arrestin pathways at the CB1 receptor. researchgate.net This phenomenon, known as biased agonism, can significantly influence the cellular response to receptor activation and may correlate with specific physiological outcomes.

Functional Assays: Comparative functional studies are needed. For instance, MDMB-4en-PINACA was found to be the most potent among a group of related compounds in inducing hypolocomotive and hypothermic effects in mice, effects that were suppressed by a CB1R antagonist. nih.gov Similar in vivo studies for this compound would provide critical data on its functional potency and effects.

Understanding the full spectrum of pharmacological activity will provide a more nuanced picture of this compound's potential effects and help interpret clinical findings.

Development of Predictive Models for SCRA Activity and Metabolism

The rapid emergence of new SCRAs outpaces traditional pharmacological and metabolic testing. mdpi.com Developing predictive computational models is an essential, proactive strategy. Quantitative structure-activity relationship (QSAR) models correlate the chemical structure and physicochemical properties of molecules with their biological activity. nih.govnih.gov

Future research should focus on:

Expanding QSAR Models: Incorporating new SCRA structures, including valine analogues like this compound, into existing QSAR models. researchgate.net This will improve the models' predictive power for CB1 binding affinity and potential for abuse. nih.govresearchgate.net Reliable QSAR models can be established using methods like partial least squares regression (PLSR). nih.govnih.gov

Metabolism Prediction Models: Developing in silico models to predict the metabolic fate of new SCRAs. By analyzing the structures of compounds like this compound, these models could forecast the most likely sites of metabolism and the resulting biomarkers, guiding laboratory-based screening efforts.

Integrating In Vitro and In Silico Data: Creating a feedback loop where experimental data from in vitro studies on new compounds like this compound are used to refine and validate predictive models, enhancing their accuracy for future, unknown compounds.

These predictive tools can help forensic laboratories anticipate which metabolites to target for newly emerged SCRAs, even before reference standards are widely available.

Continued Development of Advanced Analytical Techniques for Trace Detection

The high potency of many SCRAs means they are often present in biological samples and seized materials at very low concentrations, requiring highly sensitive analytical methods for detection. researchgate.netmdpi.com The detection of this compound, first identified on paper samples, highlights the need for techniques that can handle diverse and complex matrices. drugsandalcohol.ienih.gov

Future trends in this area include:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is standard for identifying novel SCRAs and their metabolites without reference standards. researchgate.netojp.gov Continued application and refinement of these methods will be essential for this compound detection.

Enhanced Sample Preparation: Developing more efficient extraction techniques, such as solid-phase extraction (SPE), to reduce matrix effects and improve the sensitivity of detection in complex biological matrices like urine and blood. nih.gov

Portable and Rapid Screening Technologies: Research into portable devices for on-site, presumptive testing is a growing field. nih.govacs.org For example, a technique using fluorescence and photochemical degradation has shown promise for detecting SCRAs directly on edible surfaces. chemrxiv.orgchemrxiv.org Another approach uses thermal-assisted carbon fiber ionization mass spectrometry for the rapid and direct quantitative analysis of SCRAs in e-liquids without sample pretreatment. nih.gov Developing and validating such technologies for this compound could support law enforcement and harm reduction efforts. nal-vonminden.com

Table 2: Advanced Analytical Methods for SCRA Detection

| Technique | Application | Future Direction for this compound |

|---|---|---|

| LC-QTOF-MS | Comprehensive screening and identification of unknown parent compounds and metabolites in biological samples. ojp.gov | Primary tool for initial identification in forensic cases and for metabolic studies. |

| LC-MS/MS | Targeted, quantitative analysis of known compounds and metabolites in various matrices, including edibles and hair. nih.govchemrxiv.org | Development of validated quantitative methods for the parent compound and its key metabolites in blood and urine. |

| ATR-FTIR | Rapid, non-destructive preliminary identification of substances in seized herbal materials or on paper. researchgate.net | Use as a field screening tool for this compound in seized materials. |

| Portable Fluorescence Spectroscopy | Instant, presumptive testing on physical matrices, including paper and edibles. acs.orgchemrxiv.org | Validation for the detection of this compound on various surfaces to enable rapid, on-site screening. |

Longitudinal Studies on Forensic Prevalence and Market Dynamics

Understanding the trajectory of a new psychoactive substance (NPS) on the illicit market is crucial for public health and law enforcement. The NPS market is highly dynamic, characterized by a rapid turnover of substances as manufacturers adapt to legislative controls. europa.eudrogy-info.czeuropa.eupharmaceutical-journal.com

This compound was first reported by NPS Discovery in February 2024 in paper samples from Chicago, Illinois. drugsandalcohol.ie Longitudinal studies are needed to track its journey, including:

Systematic Forensic Monitoring: Ongoing analysis of seized drug materials and toxicology casework to monitor the prevalence and geographic spread of this compound. cfsre.orgcfsre.org Its analogue, MDMB-4en-PINACA, saw its prevalence increase significantly after its first identification in 2017. who.intnih.gov

Market Evolution Analysis: Studying how this compound is marketed and sold. This includes identifying its presence as a replacement for other controlled SCRAs, its co-occurrence with other substances, and its appearance in different forms, such as infused papers or edibles. ojp.govchemrxiv.org The production of many NPS has shifted from China to India, and this supply chain dynamic influences what appears on the European and American markets. europa.eueuropa.eu

International Data Sharing: Strengthening collaboration between international bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and national organizations to share data on new detections of this compound. europa.eu This global perspective is essential for a timely and effective response.

Tracking these trends will allow for a better understanding of whether this compound will become a significant compound on the NPS market or if it will be quickly replaced by yet another analogue.

Q & A

What analytical techniques are most reliable for identifying and characterizing MMB-4en-PINACA in forensic samples?

Basic Research Question

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard for identifying synthetic cannabinoids like this compound. Key parameters include retention time alignment (e.g., 7.19–7.22 minutes for reference standards) and spectral matching for structural confirmation . Method validation should include matrix-matched controls to account for interference in complex forensic samples (e.g., paper matrices or biological fluids).

How does the pharmacological potency of this compound compare to its structural analogs, such as MDMB-4en-PINACA?

Advanced Research Question

In vitro assays using CB1 receptor activation models reveal that this compound exhibits lower potency than MDMB-4en-PINACA, despite shared structural features like the 4-en-pentyl tail. This discrepancy may arise from subtle differences in alkyl chain stereochemistry or fluorinated substituents. Researchers should employ competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition) with standardized reference compounds to quantify EC50 values .

What experimental design considerations are critical for studying the metabolic pathways of this compound?

Advanced Research Question

Metabolic studies require human liver microsome (HLM) or hepatocyte incubations coupled with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Include negative controls (e.g., heat-inactivated enzymes) and isotopically labeled internal standards to distinguish enzymatic vs. non-enzymatic degradation. Data analysis should prioritize metabolites with >10% abundance relative to the parent compound, validated against synthetic standards .

How can researchers resolve contradictions between in vitro potency data and in vivo toxicological observations for this compound?

Advanced Research Question

Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or metabolite activity. A tiered approach is recommended:

In silico modeling : Predict logP and plasma protein binding to estimate bioavailability.

In vivo rodent studies : Monitor behavioral endpoints (e.g., hypothermia, catalepsy) alongside plasma pharmacokinetics.

Postmortem toxicology : Screen for metabolites in casework samples using LC-HRMS and correlate with clinical symptoms .

What are the challenges in detecting this compound in poly-drug intoxication cases, and how can they be mitigated?

Advanced Research Question

Co-administration with MDMB-4en-PINACA or other synthetic cannabinoids can lead to ion suppression in MS-based assays. Mitigation strategies include:

- Chromatographic separation : Optimize gradient elution to resolve co-eluting isomers.

- Data-independent acquisition (DIA) : Use SWATH® or All Ions MS/MS to capture fragment ions for retrospective analysis.

- Statistical validation : Apply principal component analysis (PCA) to spectral libraries to distinguish overlapping signals .

How should researchers design studies to explore the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question

SAR studies require systematic modification of the core scaffold (e.g., alkyl chain length, fluorination patterns) and parallel pharmacological screening. Key steps:

Synthetic chemistry : Synthesize analogs with single-variable changes (e.g., MMB-5en-PINACA).

In vitro profiling : Test CB1/CB2 receptor affinity and functional efficacy using standardized assays (e.g., β-arrestin recruitment).

Computational modeling : Perform molecular docking to correlate structural motifs with receptor interaction energetics .

What ethical and legal considerations apply to preclinical studies of this compound?

Basic Research Question

While this compound is unscheduled in the U.S., researchers must comply with the Controlled Substances Analogue Enforcement Act (1986) for structural analogs. Ethical protocols should address:

- Animal welfare : Adhere to ARRIVE guidelines for rodent studies.

- Human tissue use : Obtain IRB approval for postmortem samples .

How can conflicting reports on this compound’s prevalence in regional drug markets be reconciled?

Advanced Research Question

Geographic variability in drug seizures (e.g., Chicago vs. other regions) may reflect localized synthesis or distribution networks. Researchers should: